3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one
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Overview
Description
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-methoxybenzaldehyde with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide. This reaction forms an intermediate β-hydroxyketone.
Dehydration: The β-hydroxyketone undergoes dehydration to form the corresponding enone.
Pyrrolidine Addition: The final step involves the addition of pyrrolidine to the enone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include 4-methoxybenzoic acid or 4-methoxybenzophenone.
Reduction: Products may include 3-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)butan-1-ol.
Substitution: Products depend on the nucleophile used, such as 4-hydroxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-1-(morpholin-1-yl)but-2-en-1-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)but-2-en-1-one is unique due to the presence of both a methoxyphenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties
Properties
CAS No. |
90316-42-0 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-pyrrolidin-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C15H19NO2/c1-12(11-15(17)16-9-3-4-10-16)13-5-7-14(18-2)8-6-13/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
FVHBMAWFMSWFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N1CCCC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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